molecular formula C23H22N6O3 B2556913 N-{1-({2-[(4-methoxyphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide CAS No. 306976-32-9

N-{1-({2-[(4-methoxyphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide

Cat. No.: B2556913
CAS No.: 306976-32-9
M. Wt: 430.468
InChI Key: WTAPNQLJGXVTTG-GBLDUJJRSA-N
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Description

This compound is a hydrazinecarboxamide derivative featuring a central vinyl backbone substituted with:

  • A 4-methoxyphenyl-methylene hydrazinecarboxamide moiety.
  • A 4-methyl-2-pyrimidinylamino group.
  • A terminal benzamide group.

The pyrimidinyl group introduces hydrogen-bonding capabilities, critical for interactions with biological targets such as kinases or DNA .

Properties

IUPAC Name

N-[(E)-3-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-16-12-13-24-23(27-16)25-15-20(28-21(30)18-6-4-3-5-7-18)22(31)29-26-14-17-8-10-19(32-2)11-9-17/h3-15H,1-2H3,(H,28,30)(H,29,31)(H,24,25,27)/b20-15+,26-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAPNQLJGXVTTG-GBLDUJJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC=C(C(=O)NN=CC2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)N/C=C(\C(=O)N/N=C\C2=CC=C(C=C2)OC)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Features

Table 1: Comparative Structural and Functional Analysis
Compound Name (IUPAC) Structural Features Biological Activity Synthesis Highlights References
Target Compound : N-{1-({2-[(4-Methoxyphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide - 4-Methoxyphenyl hydrazinecarboxamide
- 4-Methylpyrimidinylamino group
- Benzamide terminus
Inferred: Potential kinase inhibition or DNA interaction due to pyrimidine and hydrazine motifs. Likely synthesized via condensation of hydrazine derivatives with carbonyl intermediates.
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides - Trifluoromethylbenzoyl group
- Variable alkyl chains
Multitarget activity: Antimycobacterial, antifungal, and cytotoxicity against cancer cell lines. Alkylation of hydrazine precursors followed by acylation.
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide - Benzimidazole-thiosemicarbazone hybrid
- Sulfanyl linkage
Not reported in evidence, but thiosemicarbazones are known for antiviral and anticancer properties. Nucleophilic substitution of benzimidazole-thiol with 4-fluorobenzaldehyde, followed by condensation with thiosemicarbazide.
(2E)-2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide - Hydroxy-methoxyphenyl group
- E-configuration imine
Supramolecular assembly via hydrogen bonding; potential enzyme inhibition. Condensation of N-phenylsemicarbazide with 1-(2-hydroxy-4-methoxyphenyl)ethanone.
3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives - 4-Methoxyphenylamino group
- Variable heterocyclic termini (e.g., triazole, naphthalene)
Antioxidant activity (1.4× ascorbic acid) and cytotoxicity against glioblastoma U-87 cells. Functionalization of hydrazide intermediates with heterocyclic moieties.
N-(1-((2-[(Dimethylamino)methylene]hydrazino)carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl)benzenecarboxamide - Dimethylamino-methylene hydrazine
- 4-Methylpyrimidinylamino group
Not reported, but dimethylamino groups may enhance solubility and bioavailability. Similar to target compound, with dimethylamino substitution.

Key Differentiators of the Target Compound

4-Methoxyphenyl vs.

Pyrimidinylamino Group: This moiety is shared with but differs from pyridine or triazine derivatives ().

Hydrazinecarboxamide Backbone : The E-configuration of the hydrazinecarboxamide group (confirmed in analogues via X-ray crystallography, ) enables bidirectional hydrogen bonding, critical for supramolecular interactions or target binding .

Q & A

Q. What established synthetic routes are used to prepare this compound?

The compound is typically synthesized via multi-step reactions. A common approach involves:

  • Step 1 : Condensation of a 4-methoxyphenyl-substituted hydrazine with a carbonyl precursor under reflux in ethanol with glacial acetic acid as a catalyst .
  • Step 2 : Coupling with a pyrimidinylamino vinyl intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Step 3 : Purification via column chromatography or crystallization from ethanol/water mixtures . Key analytical techniques (HPLC, NMR) are employed to confirm intermediate purity and final product identity .

Q. How is the compound structurally characterized?

Structural elucidation relies on:

  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., monoclinic space group P21/c, C=O bond length ~1.212 Å) .
  • Spectroscopy : 1^1H/13^{13}C NMR confirms substituent integration; IR identifies carbonyl (1650–1700 cm1^{-1}) and hydrazine (3200–3400 cm1^{-1}) stretches .
  • Mass spectrometry : Validates molecular weight (e.g., HRMS for exact mass) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency vs. protic solvents (ethanol) .
  • Catalyst screening : Palladium or copper catalysts for Suzuki-Miyaura cross-coupling to install pyrimidinyl groups .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during hydrazine formation .
  • Real-time monitoring : TLC or inline FTIR tracks reaction progress to minimize overfunctionalization .

Q. What computational models predict its bioactivity and target interactions?

Advanced modeling approaches include:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., VEGFR2) with affinity scores (ΔG ≈ -9.2 kcal/mol) .
  • QSAR studies : Regression models correlate substituent electronegativity (e.g., 4-methoxy vs. 4-chloro) with IC50_{50} values in cancer cell lines .
  • MD simulations : Assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns trajectories) .

Q. How can discrepancies in reported biological activity data be resolved?

Contradictions arise from:

  • Cell line variability : MDA-MB-231 (triple-negative breast cancer) vs. MCF-7 (ER+) may show divergent IC50_{50} due to receptor expression .
  • Assay conditions : Varying ATP concentrations in kinase assays alter inhibition kinetics (e.g., Ki_i = 0.5 µM vs. 1.2 µM) .
  • Structural analogs : Methyl-to-methoxy substitutions on pyrimidine improve solubility but reduce membrane permeability . Standardized protocols (e.g., CLIA guidelines) and orthogonal assays (e.g., SPR, ITC) validate findings .

Q. What strategies enhance aqueous solubility for in vivo studies?

Approaches include:

  • Salt formation : Hydrochloride or mesylate salts increase solubility by 5–10× .
  • Prodrug design : Phosphate esters or PEGylation of the carboxamide group .
  • Co-solvent systems : 10% DMSO/90% saline for preclinical formulations .

Methodological Best Practices

Q. Which analytical techniques ensure compound purity and stability?

  • HPLC-DAD/MS : Purity >95% with C18 columns (ACN/water gradient) .
  • Stability studies : Accelerated degradation under UV light or high humidity (40°C/75% RH) over 14 days .
  • Thermogravimetric analysis (TGA) : Confirms thermal stability up to 200°C .

Q. How does the hydrazinecarboxamide moiety influence supramolecular interactions?

The moiety enables:

  • Hydrogen bonding : N–H···O and C–H···π interactions stabilize crystal packing (e.g., centroid–centroid distance = 5.055 Å) .
  • Bidirectional motifs : Self-complementary interactions in enzyme active sites (e.g., peptidomimetic inhibitors) .
  • pH-sensitive tautomerism : Amido vs. iminol forms alter binding kinetics in physiological conditions .

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